Bicyclo[3.1.0]hexan-3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-80-2 | |
| Record name | Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89676-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bicyclo[3.1.0]hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategic Chemical Transformations of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride
Stereoselective Synthesis Approaches for Bicyclo[3.1.0]hexan-3-amine Hydrochloride and its Derivatives
The bicyclo[3.1.0]hexane framework is a key structural motif found in various natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry for constraining molecular conformations. The synthesis of Bicyclo[3.1.0]hexan-3-amine, in particular, requires precise control over stereochemistry. Various stereoselective strategies have been developed to access this amine and its derivatives, focusing on the controlled formation of the bicyclic core and the subsequent introduction of the amine functionality. These methods include leveraging existing stereocenters in precursors, employing chiral catalysts, and utilizing substrate-controlled reactions to achieve high levels of diastereoselectivity and enantioselectivity.
Hydrogenolysis serves as a critical method for the stereoselective synthesis of bicyclo[3.1.0]hexane amines from more complex azabicyclic precursors. This reductive cleavage strategy often involves the removal of a protecting group or the opening of a strained ring system to unveil the target amine. For instance, intermediates such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid esters are valuable precursors. google.com In these systems, an alkylimide intermediate can be converted to the desired azabicyclo[3.1.0]hexane structure through a metal-mediated hydrogenolysis reaction. google.com
A common approach utilizes a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This process cleaves specific carbon-nitrogen bonds within the precursor molecule under relatively mild conditions, preserving the stereochemistry of the bicyclic core. The choice of substrate and reaction conditions is crucial for achieving high yields and preventing over-reduction or side reactions. This method is particularly advantageous when the azabicyclic intermediate can be synthesized with high stereocontrol, thereby transferring that chirality to the final amine product.
The construction of the bicyclo[3.1.0]hexane skeleton is the cornerstone of synthesizing this compound. Ring-closing reactions are fundamental to this process, establishing the fused cyclopentane (B165970) and cyclopropane (B1198618) rings with defined stereochemistry. Methodologies vary from contracting a larger ring to forming the three-membered ring on a pre-existing five-membered ring through intramolecular cyclization.
One effective strategy for forming the bicyclo[3.1.0]hexane core involves the base-promoted ring contraction of a suitable precursor. A key example of this is the transformation of an epoxy ketone derived from a six-membered ring, such as cyclohexane-1,4-dione. researchgate.net This synthetic route leverages a Favorskii-type rearrangement mechanism. The process begins with the epoxidation of a cyclohexenone derivative, followed by treatment with a base. The base facilitates an intramolecular nucleophilic attack, leading to the contraction of the six-membered ring into the five-membered cyclopentane ring while simultaneously forming the fused cyclopropane ring. This method provides a powerful way to generate the bicyclic system from readily available starting materials. researchgate.net
| Starting Material Precursor | Reagents | Key Transformation | Product | Reference |
| Cyclohexane-1,4-dione | Multi-step process involving epoxidation | Base-promoted ring contraction | Bicyclo[3.1.0]hexane derivative | researchgate.net |
The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes. Its intramolecular variant (IMSS) provides a powerful tool for constructing bicyclo[n.1.0]alkanes, including the bicyclo[3.1.0]hexane system. nih.govacs.org This approach involves a precursor molecule containing both an alkene and a gem-diiodoalkane functional group. nih.govacs.org Upon treatment with a zinc-copper couple or diethylzinc, a zinc carbenoid is formed, which then adds across the double bond within the same molecule to form the cyclopropane ring. mdpi.com
The reaction has been shown to be highly effective for synthesizing bicyclo[3.1.0]hexanes. nih.govacs.org The stereochemical outcome can often be controlled by directing groups, such as allylic alcohols, present in the substrate. nih.govacs.org These directing groups coordinate to the zinc carbenoid, delivering it to one face of the double bond, thus ensuring high diastereoselectivity. nih.govacs.org The tolerance of this reaction to various substituents on both the alkene and at the allylic position makes it a versatile method for producing a range of substituted bicyclo[3.1.0]hexanes in high yields. nih.govacs.org
| Substrate Type | Reagents | Key Feature | Product | Reference |
| Functionalized gem-diiodoalkane with allylic alcohol | Et₂Zn, CH₂I₂ (or derived carbenoid) | Intramolecular cyclization | Substituted bicyclo[3.1.0]hexane | nih.govacs.org |
| Alkene with allylic directing group | Zinc Carbenoid | High diastereoselectivity | Fused tricycloalkane | acs.org |
More recent advancements in synthetic methodology have led to the development of radical-based approaches for cyclopropanation. A notable strategy involves the intramolecular radical cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the C1 source for the cyclopropane ring. d-nb.info This transformation is typically mediated by a cooperative catalytic system, such as Cu(I) and a secondary amine. d-nb.info
The mechanism is proposed to involve the formation of an enamine from the aldehyde and the secondary amine catalyst. A single electron transfer (SET) from the copper catalyst generates a radical, which undergoes a 6-endo-trig cyclization followed by the final cyclopropanation step. d-nb.info This method is significant because it avoids the need for pre-functionalized and often unstable carbene precursors like diazo compounds. d-nb.infonih.gov It has been successfully applied to construct bicyclo[3.1.0]hexane skeletons with excellent efficiency and broad substrate scope, including the creation of challenging vicinal all-carbon quaternary stereocenters. d-nb.info
| Substrate | Catalyst System | Key Process | Product Feature | Reference |
| Alkenyl aldehyde | Cu(I) / Chiral secondary amine | Intramolecular radical cyclopropanation | Bicyclo[3.1.0]hexane with vicinal all-carbon quaternary stereocenters | d-nb.info |
| Unactivated alkene and aliphatic aldehyde | FeCl₂ | Non-stabilized carbene cycloaddition | Broad functional group tolerance | nih.gov |
Once the bicyclo[3.1.0]hexane core is established, the introduction of the amine group at the C-3 position is a critical step. Reductive amination and nucleophilic substitution are two of the most common and effective strategies to achieve this functionalization.
Reductive amination involves the reaction of a ketone precursor, bicyclo[3.1.0]hexan-3-one, with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. nih.govrsc.org The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the target amine. nih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) [Na(CH₃COO)₃BH]. nih.govrsc.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome, as the hydride is typically delivered to the less sterically hindered face of the imine intermediate, leading to the formation of a specific diastereomer. rsc.org This strategy has been used to synthesize a range of N-alkylated derivatives of bicyclo[3.1.0]hexan-3-amine. nih.gov
Nucleophilic substitution provides an alternative route. This method requires a substrate with a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C-3 position. An amine nucleophile, such as ammonia, or a protected amine equivalent like azide, can then displace the leaving group via an Sₙ2 reaction. nih.govsemanticscholar.org The stereochemistry of this reaction is predictable, proceeding with inversion of configuration at the reaction center. This allows for precise control over the final stereochemistry of the amine product, provided that the precursor alcohol with the desired stereochemistry is available. nih.govsemanticscholar.org
| Strategy | Precursor | Reagents | Key Intermediate | Product | Reference |
| Reductive Amination | Bicyclo[3.1.0]hexan-3-one | Amine source, Reducing Agent (e.g., NaBH₄) | Imine/Enamine | Bicyclo[3.1.0]hexan-3-amine | nih.govrsc.org |
| Nucleophilic Substitution | Bicyclo[3.1.0]hexan-3-ol derivative | Tosyl chloride, Azide or Amine | 3-Tosyl-bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexan-3-amine | nih.govsemanticscholar.org |
Ring-Closing Reactions: Cyclization Techniques for the Bicyclic Core Formation
Derivatization and Functionalization of the Bicyclo[3.1.0]hexan-3-amine Scaffold
The rigid bicyclo[3.1.0]hexane framework serves as a valuable scaffold in medicinal chemistry, offering a conformationally constrained core for the development of novel therapeutic agents. The derivatization and functionalization of this scaffold are crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Advanced synthetic methodologies, including fluorination, Mitsunobu reactions, and alkyl or aryl additions, enable precise modifications to the core structure, facilitating the exploration of structure-activity relationships (SAR).
Fluorination Reactions for this compound Derivatives
The introduction of fluorine into the bicyclo[3.1.0]hexane scaffold can significantly influence the parent molecule's metabolic stability, binding affinity, and lipophilicity. Various synthetic strategies have been developed to produce fluorinated derivatives of bicyclo[3.1.0]hexane amines.
One common approach begins with a ketone precursor, where fluorine atoms are introduced prior to the formation of the amine. For instance, the synthesis of 2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives involves the initial fluorination of a bicyclic ketone. acs.org This fluorinated ketone intermediate is then converted to the corresponding amino acid derivative through methods like the Strecker amino acid synthesis. acs.orggoogle.com This multi-step process allows for the controlled introduction of both the fluorine and amine functionalities at specific positions on the scaffold. acs.org
Another strategy involves the use of electrophilic fluorinating agents to create gem-difluorinated bicyclo[3.1.0]hexane systems. Furthermore, the synthesis of compounds such as 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been achieved starting from precursors like ethyl (-)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate. acs.org This highlights the versatility of using pre-fluorinated building blocks for constructing these complex amine derivatives.
The table below summarizes key reagents and intermediates in the synthesis of fluorinated bicyclo[3.1.0]hexan-amine derivatives.
| Starting Material/Intermediate | Reagent(s) | Product Type |
| Bicyclic Ketone Derivative | Electrophilic Fluorinating Agent | Fluorinated Ketone Intermediate |
| Fluorinated Ketone | Reagents for Strecker Synthesis | Fluorinated Amino Acid Derivative |
| Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Multi-step synthesis | 2-amino-6-fluorobicyclo[3.1.0]hexane derivative |
Mitsunobu Reactions in Scaffold Derivatization
The Mitsunobu reaction is a powerful tool for the derivatization of the bicyclo[3.1.0]hexane scaffold, particularly for introducing various substituents onto a hydroxylated precursor. This reaction facilitates the stereospecific inversion of a secondary alcohol's configuration while forming a C-O, C-N, or C-S bond, making it highly valuable in the synthesis of nucleoside analogues where the bicyclic system acts as a pseudosugar.
In a typical application, a bicyclo[3.1.0]hexanol derivative is coupled with a nucleophile, such as a purine (B94841) or pyrimidine (B1678525) base, under standard Mitsunobu conditions. nih.gov This process commonly employs a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov For example, the reaction of a protected bicyclo[3.1.0]hexanol with 6-chloropurine (B14466) using DIAD and PPh₃ in tetrahydrofuran (B95107) (THF) results in the formation of the corresponding N9-coupled nucleoside analogue with the expected inversion of stereochemistry at the carbon center. nih.gov
This methodology has been successfully applied to synthesize a variety of (N)-methanocarba nucleosides. The reaction's efficiency can be influenced by the substituents on the nucleobase, with electron density on the purine ring affecting the reactivity of the N9 nitrogen towards alkylation. The convergent nature of this approach, where the bicyclic core and the nucleobase are prepared separately and then coupled, is synthetically efficient. nih.gov
The table below outlines typical conditions and components for Mitsunobu reactions on the bicyclo[3.1.0]hexane scaffold.
| Alcohol Substrate | Nucleophile | Reagents | Solvent | Key Outcome |
| Protected Bicyclo[3.1.0]hexanol | 6-Chloropurine | DIAD, PPh₃ | THF | N9-Alkylation, Inversion of configuration |
| Methanocarba building block | 2,6-dichloro-1-deazapurine | DIAD, PPh₃ | THF | Formation of protected nucleoside derivative |
| Methanocarba building block | Adenine / 2-Chloro adenine | DIAD, PPh₃ | THF | Synthesis of (N)-methanocarba adenosine (B11128) precursors |
Alkyl and Aryl Additions to the Bicyclo[3.1.0]hexane System
The introduction of alkyl and aryl groups onto the bicyclo[3.1.0]hexane scaffold is a key strategy for exploring new chemical space and developing derivatives with tailored properties. One effective method involves the stereoselective addition of organometallic reagents to a suitable precursor, which then undergoes cyclization to form the bicyclic system.
A notable example is the addition of aryl and alkyl Grignard reagents to a chloroenamine intermediate derived from 4-methylcyclohexanone. nih.gov This reaction proceeds in a stereoselective manner to furnish endo-bicyclo[3.1.0]hexanylpiperidines in good yields. nih.gov The Grignard reagent attacks the α-imine-carbon of the chloroenamine, initiating the cyclization process to form the fused cyclopropyl (B3062369) ring. nih.gov This method allows for the efficient introduction of a wide variety of substituents at the 6-position of the bicyclo[3.1.0]hexane ring, facilitating the rapid development of structure-activity relationships. nih.gov The stereochemistry of the final product is confirmed through extensive NMR investigations and X-ray crystallography. nih.gov
This synthetic route demonstrates a powerful approach to constructing highly substituted bicyclo[3.1.0]hexane systems where alkyl or aryl groups are precisely installed. The choice of the Grignard reagent directly determines the nature of the substituent added to the scaffold.
The table below summarizes the components of this addition-cyclization reaction.
| Precursor | Reagent Type | Product | Key Feature |
| Chloroenamine Intermediate | Aryl Grignard Reagent | 6-Aryl-bicyclo[3.1.0]hexanylpiperidine | Stereoselective endo addition |
| Chloroenamine Intermediate | Alkyl Grignard Reagent | 6-Alkyl-bicyclo[3.1.0]hexanylpiperidine | Stereoselective endo addition |
Stereochemical Investigations and Conformational Analysis of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride
Chirality and Stereogenic Centers within the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane framework, which forms the core of bicyclo[3.1.0]hexan-3-amine hydrochloride, is an inherently three-dimensional and rigid structure. Its defining feature is the fusion of a five-membered cyclopentane (B165970) ring with a three-membered cyclopropane (B1198618) ring. This fusion introduces significant ring strain and creates a non-planar, puckered geometry. The presence of the cyclopropane ring, in particular, leads to considerable angle and torsional strain.
This unique structural arrangement is the source of its chirality. The bridgehead carbon atoms (C1 and C5) where the two rings are fused are stereogenic centers. Additional stereocenters can be introduced depending on the substitution pattern on the rings. For instance, in bicyclo[3.1.0]hexan-3-amine, the carbon atom to which the amine group is attached (C3) is also a stereogenic center. The spatial arrangement of substituents at these chiral centers gives rise to various stereoisomers, including enantiomers and diastereomers. The precise control of the stereochemistry at these centers is crucial as it dramatically influences the molecule's biological and chemical properties. d-nb.info
The bicyclo[3.1.0]hexane skeleton can lock the conformation of a molecule into specific spatial arrangements, often described as "north" or "south" conformations in the context of carbocyclic nucleosides. nih.govacs.org This is in contrast to more flexible structures like a simple cyclohexane ring, which can exist in a rapid equilibrium between different conformations.
| Stereocenter | Description | Impact on Chirality |
| C1 | Bridgehead carbon | Contributes to the overall chirality of the bicyclic system. |
| C5 | Bridgehead carbon | Works in concert with C1 to define the core stereochemistry. |
| C3 | Substituted carbon | The position of the amine group (or other substituents) creates an additional chiral center. |
Impact of (1R,3s,5S) Stereochemistry on Molecular Interactions and Pharmacological Properties
The specific stereochemistry of a bicyclo[3.1.0]hexane derivative is critical for its pharmacological activity. The defined spatial orientation of functional groups, dictated by the stereoisomer, determines how the molecule interacts with its biological target, such as a G protein-coupled receptor.
For the rel-(1R,3s,5S) stereoisomer of bicyclo[3.1.0]hexan-3-amine, the specific arrangement of atoms is crucial for its intended pharmacological effects. This precise configuration allows for optimal binding to the target receptor, influencing its affinity and selectivity. In drug discovery, isolating a single stereoisomer, such as an enantiomer, that is substantially free of its counterpart is often achieved through methods like resolution of a racemic mixture. google.com
The development of potent and selective ligands often relies on this principle. For example, derivatives of bicyclo[3.1.0]hexane have been investigated as modulators for metabotropic glutamate (B1630785) receptors (mGluR) and as A3 adenosine (B11128) receptor ligands. google.comnih.govsemanticscholar.org The stereochemistry is a key factor in achieving the desired antagonist or agonist activity and in defining the pharmacokinetic profile of the compound. acs.org
| Stereoisomer | Significance | Pharmacological Relevance |
| (1R,3s,5S) | A specific, defined three-dimensional structure. | Critical for high receptor affinity and selectivity in drug discovery. |
| Racemic Mixture | A mixture of enantiomers. | Often requires resolution to isolate the pharmacologically active stereoisomer. google.com |
Conformational Restriction Imposed by the Rigid Bicyclic Structure
The fusion of the cyclopentane and cyclopropane rings in the bicyclo[3.1.0]hexane system imposes severe conformational constraints on the molecule. This structural rigidity is a highly valued feature in medicinal chemistry because it allows for the design of molecules with well-defined three-dimensional shapes. By restricting the conformational freedom of a molecule, it is possible to enhance its binding affinity and selectivity for a specific biological target.
The cyclopentane ring in this bicyclic system can adopt various conformations, such as an envelope or a twist form, but the fusion to the cyclopropane ring significantly influences its preferred geometry. Studies have shown that for some bicyclo[3.1.0]hexane derivatives, the boat form is more stable than the chair form, which is contrary to what is typically observed in monocyclic cyclohexane systems. oup.com Other derivatives have been found to prefer a chair conformation. rsc.org This conformational preference can be influenced by substitution patterns and intramolecular interactions, such as hydrogen bonding. rsc.org
This conformational locking is a powerful tool for developing selective ligands. By synthesizing conformationally restricted analogues of biologically active molecules, researchers can probe the bioactive conformation required for binding to a specific receptor. acs.orgresearchgate.net For instance, the rigid bicyclo[3.1.0]hexane scaffold has been successfully used to develop selective inhibitors for the GABA transporter BGT-1 and selective ligands for the H3 histamine receptor. acs.orgnih.gov The rigidity of the structure helps to minimize off-target interactions and can lead to more potent and selective therapeutic agents. nih.govresearchgate.net
| Conformation | Stability in Bicyclo[3.1.0]hexane | Implication in Drug Design |
| Boat | Often more stable than the chair form in certain derivatives. oup.com | The fixed conformation can be designed to fit precisely into a receptor's binding site. |
| Chair | Preferred in some substituted derivatives. rsc.org | Offers a different, but still rigid, template for ligand design. |
Diastereodivergent Synthesis and Enantioselective Approaches for Bicyclo[3.1.0]hexanes
The synthesis of specific stereoisomers of bicyclo[3.1.0]hexane derivatives is a significant challenge in organic chemistry due to the presence of multiple contiguous stereocenters. nih.gov To this end, various diastereodivergent and enantioselective synthetic strategies have been developed.
Diastereodivergent synthesis refers to methods where a single starting material can be converted into different diastereomers of a product by changing the reaction conditions or catalysts. An organocatalytic transannular alkylation reaction has been developed as a diastereodivergent approach to create highly substituted bicyclo[3.1.0]hexanes. researchgate.netopenalex.org This allows for the selective formation of different spatial arrangements of the substituents on the bicyclic core.
Enantioselective approaches aim to produce a single enantiomer of a chiral compound. This is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. Common strategies include:
Use of Chiral Starting Materials : An enantioselective synthesis of a key intermediate for the antiviral drug Lenacapavir starts with the readily available and inexpensive (R)-epichlorohydrin, achieving excellent enantiomeric purity. nih.govacs.org
Chiral Catalysts : Asymmetric catalysis is a powerful tool. For example, a cooperative catalytic system involving Cu(I) and a chiral secondary amine has been used for the asymmetric radical cyclopropanation of aldehydes to produce enantioenriched bicyclo[3.1.0]hexanes. d-nb.info Similarly, Pd-catalyzed enantioselective cyclization of enyne derivatives has been used to furnish lactones with a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess. acs.org
Enzymatic Resolution : Lipase-catalyzed asymmetric acetylation has been employed to resolve racemic mixtures of bicyclo[3.1.0]hexane derivatives, separating them into enantiomerically pure forms. nih.govacs.org
These advanced synthetic methods provide access to structurally diverse and stereochemically pure bicyclo[3.1.0]hexane building blocks, which are invaluable for the synthesis of natural products and pharmacologically active compounds. nih.govrsc.org
| Synthetic Approach | Description | Example |
| Diastereodivergent Synthesis | A single precursor is used to generate multiple diastereomers by varying reaction conditions. | Organocatalytic transannular alkylation to form substituted bicyclo[3.1.0]hexanes. researchgate.netopenalex.org |
| Enantioselective Synthesis (Chiral Starting Material) | A chiral starting material dictates the stereochemistry of the final product. | Synthesis of a Lenacapavir intermediate from (R)-epichlorohydrin. nih.govacs.org |
| Enantioselective Synthesis (Chiral Catalyst) | A chiral catalyst directs the formation of one enantiomer over the other. | Cu(I)/chiral amine catalyzed radical cyclopropanation. d-nb.info |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed asymmetric acetylation of a bicyclo[3.1.0]hexan-2-ol derivative. nih.gov |
Structure Activity Relationship Sar Studies of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride Derivatives
Correlating Structural Features with Biological Potency and Selectivity
The inherent rigidity of the bicyclo[3.1.0]hexane ring system significantly limits the conformational freedom of molecules, a strategy used to "lock" a compound into its bioactive conformation. This conformational constraint can lead to enhanced potency and selectivity for specific biological targets. By incorporating this scaffold, researchers have successfully developed highly potent and selective inhibitors, antagonists, and agonists for various therapeutic targets.
One prominent area of investigation involves metabotropic glutamate (B1630785) receptors (mGluRs). Derivatives of the bicyclo[3.1.0]hexane system have been explored as antagonists for these receptors, which are implicated in numerous neurological and psychiatric disorders. For instance, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a conformationally constrained analog of glutamic acid that closely mimics the proposed bioactive conformation of glutamate at group 2 mGluRs. nih.gov This design resulted in a highly potent agonist for group 2 mGluRs with no activity at other glutamate receptor sites at concentrations up to 100 μM. nih.gov
Further studies on 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives identified potent and selective group II mGluR antagonists. The compound (–)-11be, for example, exhibited high affinity for both mGluR2 (Ki = 2.38 nM) and mGluR3 (Ki = 4.46 nM) but low affinity for mGluR7 (Ki = 664 nM), demonstrating significant selectivity. acs.org Its antagonist activity was also potent for mGluR2 (IC50 = 20.0 nM) and mGluR3 (IC50 = 24.0 nM), while being much less potent at other mGluR subtypes. acs.org
The bicyclo[3.1.0]hexane scaffold has also been integrated into nucleoside analogs to target adenosine (B11128) receptors. A series of these derivatives were evaluated for their affinity across P1 receptor subtypes (A1, A2A, A2B, and A3). mdpi.comnih.gov The most potent compound in one study, derivative 30 , which features a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine (B94841) ring, displayed moderate A3 adenosine receptor (A3AR) affinity (Ki of 0.38 μM) but high selectivity over other subtypes. mdpi.comnih.govsemanticscholar.org
The utility of this scaffold extends to transporters as well. The bicyclo[3.1.0]hexane amine core is a key component in the synthesis of highly potent and selective inhibitors of the GABA transporter BGT-1. Additionally, the related 1-aryl-3-azabicyclo[3.1.0]hexane structure is the basis for triple reuptake inhibitors (TRIs) that modulate serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.govgoogle.com
Table 1: Binding Affinity and Antagonist Activity of Select mGluR Antagonists Data sourced from a study on 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives.
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) | mGluR2 IC50 (nM) | mGluR3 IC50 (nM) |
|---|---|---|---|---|
| (-)-11be | 2.38 ± 0.40 | 4.46 ± 0.31 | 20.0 ± 3.67 | 24.0 ± 3.54 |
| (+)-11bz | Data not available | 5.43 ± 1.10 | 22.7 ± 7.06 | Data not available |
Effects of Substituent Variations (e.g., Steric and Electronic Effects of Fluorination and Methylation)
Modifying the bicyclo[3.1.0]hexane core and its appended functionalities through the introduction of various substituents is a key strategy for fine-tuning pharmacological activity. Fluorination and methylation are common modifications that exert significant steric and electronic effects.
The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of mGluR antagonists, incorporating a fluorine atom at the C-6 position of the bicyclo[3.1.0]hexane ring was a key element in developing potent antagonists like (–)-11be. acs.org The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and create favorable electrostatic interactions with the target receptor. core.ac.uk
In studies of adenosine A3 receptor ligands, substituent changes on the purine moiety attached to the bicyclo[3.1.0]hexane scaffold dramatically altered affinity. For instance, benzylation of the exocyclic amine at the 6-position was found to restore A3R affinity that was lost with other substitutions. mdpi.comsemanticscholar.org Extending the benzyl group to a para-methoxybenzyl group had little additional effect. mdpi.comsemanticscholar.org The combination of a dibenzylamino group at the 6-position with a methylthio group at the 2-position yielded the most potent and selective A3R ligand in the series (compound 30 ). mdpi.comsemanticscholar.org In contrast, replacing a chloro group with a methylthio group in another derivative led to a loss of P1 receptor affinity. semanticscholar.org
Similarly, for mGluR antagonists, variations in the 3-alkoxy side chain on the bicyclo[3.1.0]hexane ring were explored extensively. The introduction of bulky and electron-withdrawing groups, such as a 3,4-dichlorobenzyloxy group, resulted in (–)-11be, a compound with a superior profile of high potency and selectivity. acs.org
Table 2: Structure-Activity Relationship of Adenosine A3 Receptor Ligands Data highlights the effect of substitutions on the purine ring attached to the bicyclo[3.1.0]hexane scaffold.
| Compound | Key Substituents | A3R Ki (μM) | Selectivity |
|---|---|---|---|
| 15 | para-methoxybenzyl on exocyclic amine | 0.50 | Moderate |
| 30 | Dibenzylamino at 6-position, methylthio at 2-position | 0.38 | High |
| 36 | Adenosine analog | 0.96 | Low (Binds to A1, A2A, A3) |
Stereochemical Influence on Binding Affinity and Pharmacological Properties
The rigid and three-dimensional nature of the bicyclo[3.1.0]hexane framework means that the stereochemistry of its substituents is a critical determinant of biological activity. The precise spatial arrangement of functional groups dictates how a molecule fits into a receptor's binding pocket, and even minor changes can lead to significant differences in affinity and efficacy.
The development of the mGluR agonist LY354740 provides a clear example of stereochemical influence. The biological activity resides almost exclusively in the (+)-enantiomer, (+)-9 (LY354740), which is a highly potent agonist (EC50 = 0.055 μM). nih.gov Its counterpart, the (–)-enantiomer (–)-9, was found to be inactive. nih.gov This demonstrates that the specific stereoconfiguration is essential for the desired interaction with the group 2 mGluR binding site.
Similarly, in the investigation of mGluR antagonists, the stereochemistry on the bicyclo[3.1.0]hexane ring was crucial. The synthesis of these compounds required precise control over the stereochemical outcome to produce the desired isomers. acs.org The most potent antagonist identified, (–)-11be, has a specific (1R,2R,3R,5R,6R) configuration. acs.org Its enantiomer, (+)-11be, was also synthesized and evaluated, confirming that the stereochemical arrangement is a key factor in achieving high affinity and antagonist activity. acs.org
In the development of histamine receptor ligands, conformationally restricted analogues with a bicyclo[3.1.0]hexane scaffold also showed stereochemical dependence. The binding affinities of enantiomeric pairs differed, with one enantiomer often showing higher affinity for the H3 receptor than the other. nih.gov
Comparative Analysis with Structurally Analogous Compounds and Scaffold Modifications
Comparing bicyclo[3.1.0]hexane derivatives with structurally related compounds provides valuable SAR insights. This includes analyzing less rigid analogs or those with modified core scaffolds.
A study on histamine receptor ligands directly compared derivatives with a rigid bicyclo[3.1.0]hexane scaffold to those with a more flexible imidazolylcyclopropane structure. nih.gov While the cyclopropane (B1198618) derivatives showed potent H3 receptor antagonism, they lacked selectivity against the H4 receptor. nih.gov In contrast, the bicyclo[3.1.0]hexane analogues exhibited clearly improved selectivity for the H3 receptor. nih.gov For example, compound 7 in this series showed potent H3 binding affinity (Ki = 5.6 nM) and over 100-fold selectivity over the H4 receptor (Ki = 602 nM), highlighting the advantage of the more constrained scaffold for achieving receptor selectivity. nih.gov
Within the mGluR field, a fascinating comparison exists between agonists and antagonists derived from the same core structure. The agonist LY354740 (4 ) and the antagonist 10 are structurally very similar; the key difference is the introduction of a hydroxyl group at the C-3 position in compound 10 , which switches the pharmacological activity from agonism to antagonism. acs.org This small structural modification completely inverts the functional outcome, underscoring the sensitivity of the receptor to subtle changes in the ligand's structure.
Modification of the bicyclo[3.1.0]hexane scaffold itself, for example, by changing the position of the nitrogen atom to create 3-azabicyclo[3.1.0]hexanes, leads to compounds with entirely different therapeutic applications. nih.gov The 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane known as Bicifadine, for instance, acts as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, a pharmacological profile sought for treating depression. nih.gov This demonstrates that altering the core scaffold is a powerful strategy for directing a molecule's activity towards different biological targets.
Table 3: Comparison of Histamine Receptor Ligand Selectivity Data compares a flexible cyclopropane scaffold with a rigid bicyclo[3.1.0]hexane scaffold.
| Compound | Scaffold | H3R Ki (nM) | H4R Ki (nM) | Selectivity Ratio (H4/H3) |
|---|---|---|---|---|
| 3 | Cyclopropane | 3.6 | 37.2 | 10.3 |
| 7 | Bicyclo[3.1.0]hexane | 5.6 | 602 | >100 |
Applications of Bicyclo 3.1.0 Hexan 3 Amine Hydrochloride in Contemporary Medicinal Chemistry and Chemical Biology Research
Utility as a Building Block in Complex Organic Synthesis for Pharmaceutical Development
Bicyclo[3.1.0]hexan-3-amine hydrochloride is a valued building block in the synthesis of complex molecules for pharmaceutical development. Its rigid bicyclic system, which fuses a cyclopentane (B165970) ring with a cyclopropane (B1198618) ring, provides a structurally constrained scaffold. This feature is highly advantageous in drug design, as it allows for the precise spatial arrangement of functional groups, potentially increasing a molecule's selectivity and potency for its intended biological target.
The versatility of the primary amine on the bicyclo[3.1.0]hexane core provides a convenient attachment point for a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery. Researchers utilize this scaffold to develop potent and selective inhibitors for various transporters and receptors. For instance, the bicyclo[3.1.0]hexane amine core is a key component in the synthesis of highly selective inhibitors of the GABA transporter BGT-1. Furthermore, derivatives are used as intermediates in the development of antagonists for the Lysophosphatidic Acid Receptor 1 (LPAR1). The ability to construct enantiomerically pure versions of this scaffold is critical, as specific stereoisomers are often essential for optimal biological activity.
Development of Receptor Ligands Utilizing the Bicyclo[3.1.0]hexane Scaffold
The unique topology of the bicyclo[3.1.0]hexane scaffold has made it a privileged structure in the design of targeted receptor ligands. Its ability to restrict the conformation of attached pharmacophores is a key strategy for improving receptor subtype selectivity.
The A3 adenosine (B11128) receptor (A3AR) is a significant target for therapeutic intervention in inflammation and cancer. mdpi.comnih.gov Replacing the flexible ribose ring of nucleosides with a rigid bicyclo[3.1.0]hexane system, also known as a (N)-methanocarba scaffold, has been shown to increase both the potency and selectivity for the A3AR over other adenosine receptor subtypes. mdpi.comnih.gov
Researchers have synthesized and evaluated series of these bicyclo[3.1.0]hexane-based nucleosides to explore their structure-activity relationships (SAR). mdpi.comnih.gov Modifications to the purine (B94841) ring at the 1-, 2-, and 6-positions, as well as variations at the 5'-position of the bicyclic core, have been investigated. mdpi.com One study found that a derivative with a dibenzylamino group at the 6-position and a methylthio group at the 2-position was the most potent, displaying high selectivity for the A3 receptor with a Kᵢ value of 0.38 μM. mdpi.compreprints.org In another series, combining a C2-phenylethynyl modification with an N6-2-phenylethyl group resulted in a selective antagonist with a Kᵢ of 20 nM. acs.org These studies demonstrate that the bicyclo[3.1.0]hexane scaffold is a key element in developing highly selective A3AR ligands.
Table 1: Binding Affinity of Bicyclo[3.1.0]hexane-Based Nucleosides for the A3 Adenosine Receptor
| Compound | Key Substituents | A3AR Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| Compound 30 | 6-dibenzylamino, 2-methylthio | 0.38 μM | High |
| Compound 15 | 6-(para-methoxybenzyl)amino | 0.50 μM | Not specified |
| Compound 15 (Antagonist) | C2-phenylethynyl, N6-2-phenylethyl | 20 nM | High |
| N6-methyl/ethyl derivatives | C2-arylethynyl, 4'-truncated | 3–6 nM | High |
The bicyclo[3.1.0]hexane scaffold has also been successfully employed to develop selective ligands for the histamine H3 receptor (H3R), a target for neurological and inflammatory disorders. By creating conformationally restricted histamine analogues using this rigid framework, researchers have achieved significant selectivity for the H3 receptor over the H4 subtype. nih.gov
In one study, imidazolyl bicyclo[3.1.0]hexane derivatives were designed to lock the spatial arrangement between the imidazole ring and the aminoalkyl chain. nih.gov This conformational restriction proved highly effective. All the synthesized compounds showed selective binding to the H3 receptor. nih.govresearchgate.net Notably, one compound exhibited potent H3R binding affinity and over 100-fold selectivity compared to the H4 receptor. nih.govresearchgate.net These findings suggest that the bicyclo[3.1.0]hexane structure is a superior scaffold for developing selective H3 receptor ligands compared to more flexible structures. nih.gov
Table 2: Binding Affinity and Selectivity of a Bicyclo[3.1.0]hexane-Based Histamine Analogue
| Compound | H3 Receptor Affinity (Kᵢ) | H4 Receptor Affinity (Kᵢ) | H3R/H4R Selectivity |
|---|
| Compound 7 | 5.6 nM | 602 nM | >100-fold |
Antagonist and Inhibitory Activities Derived from this compound Derivatives
Derivatives of this compound have been instrumental in the development of specific antagonists and inhibitors for important biological targets.
The LPAR1 receptor is implicated in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). google.com Consequently, developing antagonists for this receptor is a significant therapeutic goal. Derivatives of this compound serve as key intermediates in the synthesis of potent LPAR1 antagonists. The rigid bicyclic core helps to orient the necessary pharmacophoric elements in a conformation that is optimal for binding to and blocking the LPAR1 receptor, contributing to the development of new treatments for fibrotic conditions.
The betaine/GABA transporter 1 (BGT-1) is involved in regulating the levels of the neurotransmitter GABA in the brain. Using a conformationally restricted analogue of GABA with a chiral trans-cyclopropane structure as a lead, researchers developed the first highly potent and selective BGT-1 inhibitor by incorporating the rigid bicyclo[3.1.0]hexane backbone. nih.gov This modification further restricted the molecule's conformation, leading to a compound with an IC₅₀ value of 0.59 μM for BGT-1 inhibition and demonstrating high selectivity over other GABA transporter subtypes. nih.gov This work highlights how the bicyclo[3.1.0]hexane scaffold can be used to refine the selectivity of a lead compound for a specific transporter subtype. nih.gov
Table 3: Inhibitory Activity of a Bicyclo[3.1.0]hexane-Based GABA Analogue on BGT-1
| Compound | Target | Inhibitory Concentration (IC₅₀) |
|---|
| Compound 4 | BGT-1 | 0.59 μM |
Protease Inhibitors (e.g., in Antiviral Drug Synthesis)
The bicyclo[3.1.0]hexane core is a critical component in the design of potent protease inhibitors, particularly in the development of antiviral drugs. The rigid structure of this scaffold helps to orient the interacting groups into an optimal conformation for binding to the active site of the target protease, thereby enhancing inhibitory activity.
A prominent example is in the structure of nirmatrelvir, the active component of the COVID-19 oral antiviral treatment Paxlovid. Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govmedrxiv.org The bicyclo[3.1.0]hexane moiety in these inhibitors serves as a rigid scaffold to present key pharmacophoric elements. nih.gov The specific stereochemistry of the bicyclo[3.1.0]hexane ring is crucial for the potent inhibitory effect of these compounds.
Derivatives of 3-azabicyclo[3.1.0]hexane have also been incorporated into other protease inhibitors, such as boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3 protease. nih.gov Research has focused on modifying the P1 and P4 positions of nirmatrelvir to improve potency, leading to the synthesis of analogs that exhibit high inhibitory activity against SARS-CoV-2 Mpro and effectively block viral replication in cell-based assays. nih.gov
Below is a table summarizing key protease inhibitors and related compounds incorporating the bicyclo[3.1.0]hexane scaffold.
| Compound/Drug | Target Protease | Viral Target | Key Structural Feature |
| Nirmatrelvir | Main Protease (Mpro, 3CLpro) | SARS-CoV-2 | Bicyclo[3.1.0]hexane core |
| Boceprevir | NS3 Protease | Hepatitis C Virus (HCV) | 3-azabicyclo[3.1.0]hexane-2-carboxamide nih.gov |
| Investigational Inhibitors | Main Protease (Mpro) | SARS-CoV-2 | Modified bicyclo[3.1.0]hexane scaffolds nih.gov |
Preclinical Investigations in Specific Disease Research Areas
The unique structural properties of the bicyclo[3.1.0]hexane skeleton have made it a valuable tool in preclinical research across various disease areas. Its use as a conformationally restricted scaffold allows for the development of highly selective and potent ligands for various biological targets.
Derivatives of bicyclo[3.1.0]hexane have shown potential in the development of anti-inflammatory agents. A key area of this research involves targeting adenosine receptors, particularly the A3 adenosine receptor (A3AR), which is highly overexpressed in inflammatory cells. nih.govsemanticscholar.org The introduction of the bicyclo[3.1.0]hexane scaffold in place of the ribose ring in nucleoside agonists has been shown to increase the potency and selectivity for the A3AR. nih.govnih.gov
A3AR agonists are currently in clinical trials for treating inflammatory conditions such as rheumatoid arthritis and psoriasis. nih.govnih.gov The development of bicyclo[3.1.0]hexane-based nucleosides has been a significant step in creating potent and selective modulators of this receptor, providing promising candidates for anti-inflammatory therapies. nih.govsemanticscholar.org
The table below highlights key research findings in this area.
| Compound Type | Target | Potential Application | Key Finding |
| Bicyclo[3.1.0]hexane-based nucleosides | Adenosine A3 Receptor (A3AR) | Inflammation, Autoimmune diseases | Increased receptor potency and selectivity nih.govnih.gov |
| (N)-Methanocarba nucleosides | Adenosine A3 Receptor (A3AR) | Rheumatoid Arthritis, Psoriasis | Serves as a rigid substitute for the ribose ring, enhancing selectivity nih.govnih.gov |
The bicyclo[3.1.0]hexane scaffold is also being explored in the context of oncology research. Similar to its role in inflammation, the targeting of the A3 adenosine receptor, which is overexpressed in cancer cells, is a primary strategy. nih.govsemanticscholar.org This overexpression makes the A3AR a promising therapeutic and diagnostic target in oncology. nih.govsemanticscholar.org
A3AR agonists containing the bicyclo[3.1.0]hexane ring system are in clinical trials for liver cancer. nih.gov The development of these selective agonists demonstrates the potential of this chemical scaffold in creating novel anti-cancer therapies. Additionally, derivatives such as 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine have been investigated for their impact on tumor growth dynamics, further supporting their potential as therapeutic agents against cancer.
Key findings in oncology research are summarized in the table below.
| Compound Type | Target | Potential Application | Key Finding |
| Bicyclo[3.1.0]hexane-based nucleosides | Adenosine A3 Receptor (A3AR) | Cancer Diagnosis and Treatment | High overexpression of A3AR in cancer cells makes it a viable target nih.govsemanticscholar.org |
| (N)-Methanocarba A3AR agonists | Adenosine A3 Receptor (A3AR) | Liver Cancer | Currently in clinical trials nih.gov |
| Bicyclo[3.1.0]hexan-6-YL derivatives | Not Specified | Oncology | Potential to impact tumor growth dynamics |
Exploration in Novel Biologically Active Molecule Discovery
The bicyclo[3.1.0]hexane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing useful ligands for more than one type of biological target. unife.it Its rigid, three-dimensional structure is a valuable starting point for the design of novel bioactive molecules with enhanced drug-like properties. unife.itresearchgate.net
This scaffold has been utilized as a conformationally constrained isosteric replacement for cyclohexane and ribose rings in drug design and discovery. researchgate.netnih.gov This conformational restriction can lead to increased potency and selectivity for the target biomolecule. researchgate.netnih.gov
Examples of its application in novel molecule discovery include:
Histamine H3 Receptor Ligands: Conformationally rigid histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have been synthesized, resulting in potent and selective ligands for the H3 receptor subtype. nih.gov
Neuropeptide Y Y1 Antagonists: A novel class of bicyclo[3.1.0]hexanylpiperazines has been designed as noncompetitive antagonists for the Neuropeptide Y (NPY) Y1 receptor, which has implications for obesity treatment. nih.gov
Adenosine Receptor Ligands: The bicyclo[3.1.0]hexane ring system has been instrumental in developing selective agonists and antagonists for adenosine receptors, which are targets for a wide range of conditions including inflammatory diseases and cancer. nih.govnih.gov
CNS Disorders: Derivatives such as 1-aryl-3-azabicyclo[3.1.0]hexanes have been developed for their potential to modulate biogenic amine transport, suggesting applications in treating central nervous system (CNS) disorders like depression and anxiety. google.com
The versatility of the bicyclo[3.1.0]hexane framework makes it a valuable building block for creating diverse libraries of compounds for screening against new biological targets. unife.itresearchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for bicyclo[3.1.0]hexan-3-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Answer : Two primary methods are reported:
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under photoredox conditions to form the bicyclic scaffold. Optimized yields (~75%) require catalytic [Ru(bpy)₃]²⁺, visible light, and dichloromethane as a solvent at 25°C .
- Intramolecular Cyclopropanation : Diazo intermediates derived from pyridine precursors undergo carbene-mediated cyclization. Key steps include photoinduced cyclization (UV light, 254 nm) and regioselective aziridine ring-opening (e.g., using HCl/MeOH) .
- Methodological Tip : Monitor reaction progress via TLC or LC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, bridgehead protons in bicyclo[3.1.0]hexane exhibit distinct splitting (δ ~1.5–2.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, especially for stereoisomers (e.g., rac-(1R,5R) vs. cis-3-oxabicyclo derivatives) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 130.09 for C₆H₁₀N·HCl) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of bicyclo[3.1.0]hexan-3-amine derivatives?
- Answer :
- Chiral Auxiliaries : Use enantiopure cyclopropane precursors (e.g., L-glutamic acid-derived intermediates) to enforce boat-like conformations .
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for aryl-substituted derivatives .
- Data Contradiction Note : Conflicting CAS numbers (e.g., 79531-79-6 vs. 89676-80-2) may arise from stereoisomerism; verify via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) .
Q. What strategies address low yields in cross-metathesis or cyclopropanation steps?
- Answer :
- Substituent Effects : Electron-withdrawing groups (EWGs) on cyclopropenes favor [3 + 2] cycloaddition over annulation. Switch to electron-donating groups (EDGs) or adjust catalyst loading .
- Temperature Optimization : Lower reaction temperatures (−20°C) reduce side reactions in diazo intermediate formation .
Q. How can computational modeling guide the design of bicyclo[3.1.0]hexan-3-amine-based inhibitors?
- Answer :
- DFT Calculations : Predict thermodynamic stability of boat vs. chair conformations (ΔG < 2 kcal/mol favors boat) .
- Docking Studies : Model interactions with target proteins (e.g., influenza neuraminidase) to optimize substituent placement on the bicyclic core .
Q. What are the challenges in scaling up Pd-catalyzed reactions for bicyclo[3.1.0]hexane derivatives?
- Answer :
- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use degassed solvents and inert atmospheres .
- Byproduct Formation : Optimize ligand-to-metal ratios (e.g., 1:1.2 Pd/BINAP) to minimize homocoupling .
Methodological Tables
Table 1 : Key Synthetic Methods and Yields
Table 2 : Analytical Signatures for Stereoisomers
| CAS Number | Technique | Key Observation |
|---|---|---|
| 79531-79-6 | Chiral HPLC | Retention time: 8.2 min (R) |
| 89676-80-2 | Chiral HPLC | Retention time: 10.5 min (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
